molecular formula C4H8N4 B1616575 5-Ethyl-1-methyl-1h-tetrazole CAS No. 90329-50-3

5-Ethyl-1-methyl-1h-tetrazole

Cat. No.: B1616575
CAS No.: 90329-50-3
M. Wt: 112.13 g/mol
InChI Key: WYXQDGGJZMWJOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-1-methyl-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. These compounds are known for their high nitrogen content and stability, making them valuable in various chemical and industrial applications.

Mechanism of Action

Target of Action

5-Ethyl-1-methyl-1h-tetrazole, like other tetrazoles, is often used as a metabolism-resistant isosteric replacement for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry . The primary targets of tetrazoles are typically enzymes or receptors where carboxylic acids play a key role. For example, one tetrazole derivative, Ethyl 1H-tetrazole-5-acetate, has been reported to affect the activity of the recombinant human glutaminyl cyclase (QC) .

Mode of Action

The mode of action of this compound is likely to involve its interaction with its target enzyme or receptor, leading to changes in the target’s function. The tetrazole ring is considered a biomimic of the carboxylic acid functional group , allowing it to interact with targets in a similar manner to carboxylic acids. This can result in the activation or inhibition of the target, depending on the specific context.

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on its specific targets. Given that tetrazoles are often used as replacements for carboxylic acids, they may be involved in a variety of pathways where carboxylic acids play a key role. For instance, benzoic acid substrates often undergo covalent bond formation with transferase enzymes to form activated species, which then undergo conjugation transformations by a variety of pathways .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, would be crucial in determining its bioavailability. Tetrazoles are known to be stable over a wide pH range and resistant to various oxidizing and reducing agents . This suggests that this compound could have good stability and resistance to metabolic degradation, potentially leading to good bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, pH can affect the ionization state of the tetrazole ring, potentially influencing its interaction with targets . Additionally, the presence of other compounds could impact its stability or its ability to reach its targets. Understanding these factors is crucial for optimizing the use of this compound in a therapeutic context.

Biochemical Analysis

Biochemical Properties

5-Ethyl-1-methyl-1h-tetrazole plays a significant role in biochemical reactions. It acts as a nonclassical bioisostere of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Cellular Effects

This compound has a wide range of biological activities. Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in metabolic pathways. It interacts with enzymes or cofactors, and it could also affect metabolic flux or metabolite levels . Detailed information about these interactions is currently limited.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins. It could also affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Ethyl-1-methyl-1H-tetrazole can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-tetrazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. One such method is the use of a one-pot multicomponent reaction involving aldehydes, hydroxylamine hydrochloride, and sodium azide under reflux conditions with a catalyst like lanthanum nitrate hexahydrate. This method offers high yields and operational simplicity .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1-methyl-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding tetrazole oxides.

    Reduction: Reduction reactions can convert it into different tetrazole derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or methyl group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted tetrazoles, which can be further utilized in different chemical applications.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-tetrazole: Lacks the ethyl group, making it less hydrophobic.

    5-Methyl-1H-tetrazole: Contains a methyl group instead of an ethyl group, affecting its reactivity and solubility.

    5-Phenyl-1H-tetrazole: Has a phenyl group, which significantly alters its chemical properties and applications.

Uniqueness

5-Ethyl-1-methyl-1H-tetrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and methyl groups enhances its hydrophobicity and influences its reactivity in various chemical reactions.

Properties

IUPAC Name

5-ethyl-1-methyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c1-3-4-5-6-7-8(4)2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXQDGGJZMWJOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=NN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80300651
Record name 5-ethyl-1-methyl-1h-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90329-50-3
Record name 90329-50-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138021
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-ethyl-1-methyl-1h-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethyl-1-methyl-1h-tetrazole
Reactant of Route 2
Reactant of Route 2
5-Ethyl-1-methyl-1h-tetrazole
Reactant of Route 3
Reactant of Route 3
5-Ethyl-1-methyl-1h-tetrazole
Reactant of Route 4
Reactant of Route 4
5-Ethyl-1-methyl-1h-tetrazole
Reactant of Route 5
Reactant of Route 5
5-Ethyl-1-methyl-1h-tetrazole
Reactant of Route 6
5-Ethyl-1-methyl-1h-tetrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.